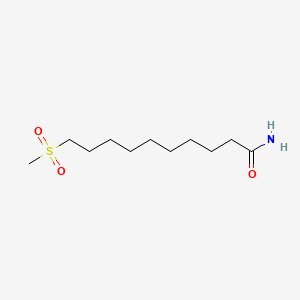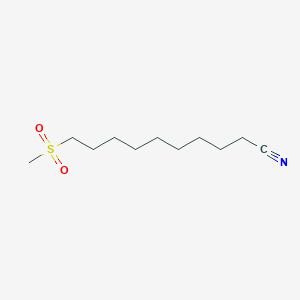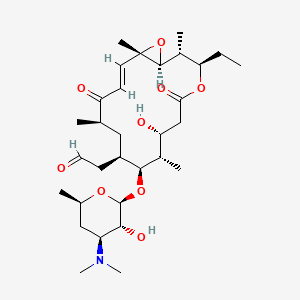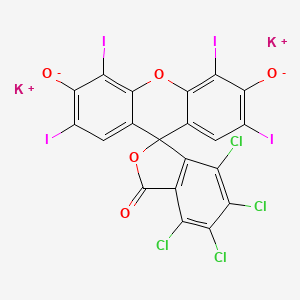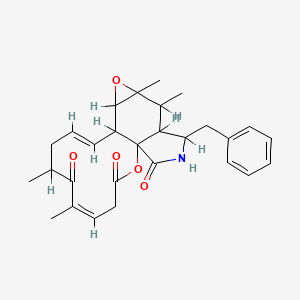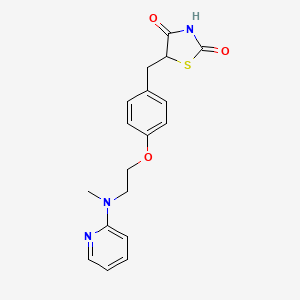
Perindoprilat
Übersicht
Beschreibung
Perindoprilat ist der aktive Metabolit des Prodrugs Perindopril, das zur Klasse der Angiotensin-Converting-Enzym (ACE)-Hemmer gehört. Es wird hauptsächlich zur Behandlung von Bluthochdruck, leichter bis mittelschwerer Herzinsuffizienz und zur Reduzierung des kardiovaskulären Risikos bei Patienten mit Bluthochdruck oder nach einem Myokardinfarkt eingesetzt . This compound wirkt, indem es die Umwandlung von Angiotensin I zu Angiotensin II hemmt, einem wichtigen Regulator des Blutdrucks .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch Hydrolyse aus Perindopril synthetisiert. Perindopril selbst wird über einen mehrstufigen Prozess synthetisiert, der die Kondensation eines Indolinderivats mit einem Aminosäurederivat, gefolgt von Veresterung und anschließender Hydrolyse zur Herstellung von this compound beinhaltet .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese von Perindopril, gefolgt von dessen Hydrolyse unter kontrollierten Bedingungen. Der Prozess umfasst typischerweise Schritte wie Veresterung, Hydrolyse und Reinigung, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Perindoprilat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der ACE-Hemmung und verwandter biochemischer Pfade verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Interaktionen mit verschiedenen Biomolekülen.
Medizin: Ausgiebig untersucht auf seine therapeutischen Wirkungen bei der Behandlung von Bluthochdruck, Herzinsuffizienz und der Reduzierung des kardiovaskulären Risikos.
Industrie: Wird bei der Entwicklung von pharmazeutischen Formulierungen und als Referenzstandard in der Qualitätskontrolle verwendet .
Wirkmechanismus
This compound entfaltet seine Wirkung durch kompetitive Hemmung des Angiotensin-Converting-Enzyms (ACE), das für die Umwandlung von Angiotensin I in Angiotensin II verantwortlich ist. Durch die Senkung der Angiotensin-II-Spiegel senkt this compound den Blutdruck und lindert die pressorischen Wirkungen von Angiotensin II. Diese Hemmung führt auch zu erhöhten Bradykinin-Spiegeln, was zu den blutdrucksenkenden Wirkungen beiträgt .
Wirkmechanismus
Target of Action
Perindoprilat, the active metabolite of the prodrug Perindopril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS) . By inhibiting ACE, this compound prevents the conversion of ATI to ATII, a potent vasoconstrictor. This leads to a decrease in blood pressure and has downstream effects on cardiovascular health .
Pharmacokinetics
Perindopril, the prodrug, is rapidly metabolized in the liver to this compound following oral administration . The pharmacokinetics of this compound are dose-dependent, with the apparent volume of distribution varying with the dose . The active metabolite this compound is cleared by the kidneys . Ageing is associated with increased serum this compound concentrations, probably due to a combination of enhanced conversion to the active metabolite and diminished renal clearance .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of blood vessels and a decrease in blood volume . This results in a significant reduction in blood pressure . Additionally, this compound has been shown to reverse some of the vascular abnormalities associated with hypertension, including arterial stiffness and left ventricular hypertrophy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the liver’s metabolic capacity can affect the conversion of Perindopril to this compound . Additionally, renal function can impact the clearance of this compound . Therefore, conditions affecting the liver or kidneys could potentially influence the action of this compound.
Safety and Hazards
Zukünftige Richtungen
Perindopril, which has been used in the clinical practice for more than 25 years, is a long-acting lipophilic angiotensin-converting enzyme inhibitor with a once-daily dosage schedule and a high affinity to tissue-converting enzyme . Its safety, efficacy, and very good tolerance have been shown in a number of studies . It is part of many fixed combinations which improve patient compliance and increase the effect of treatment of cardiovascular diseases .
Biochemische Analyse
Biochemical Properties
Perindoprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to angiotensin II. By inhibiting this conversion, this compound reduces the levels of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. This compound interacts with ACE by binding to its active site, preventing the enzyme from catalyzing the conversion of angiotensin I to angiotensin II . Additionally, this compound enhances the levels of bradykinin, a vasodilator, by inhibiting its degradation .
Cellular Effects
This compound exerts significant effects on various cell types, particularly endothelial cells and smooth muscle cells. By reducing the levels of angiotensin II, this compound decreases vasoconstriction and promotes vasodilation, leading to improved blood flow and reduced blood pressure. Furthermore, this compound influences cell signaling pathways, including the renin-angiotensin-aldosterone system (RAAS), and modulates gene expression related to vascular tone and inflammation . This compound also affects cellular metabolism by altering the balance of electrolytes and fluid within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of ACE, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased levels of angiotensin II in the bloodstream. As a result, the vasoconstrictive effects of angiotensin II are diminished, leading to vasodilation and reduced blood pressure . Additionally, this compound’s inhibition of ACE increases the levels of bradykinin, which further contributes to vasodilation and improved blood flow .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under various storage conditions, including room temperature, refrigeration, and freezing . Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and improving vascular function over extended periods. Degradation of this compound can occur under extreme conditions, such as prolonged exposure to high temperatures .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces blood pressure without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including hypotension, electrolyte imbalances, and renal dysfunction . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the renin-angiotensin-aldosterone system (RAAS). It interacts with ACE, inhibiting the conversion of angiotensin I to angiotensin II and reducing the levels of angiotensin II in the bloodstream . Additionally, this compound affects the metabolism of bradykinin by inhibiting its degradation, leading to increased levels of this vasodilator . These interactions play a crucial role in regulating blood pressure and vascular function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported in the bloodstream bound to plasma proteins . Within cells, this compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target tissues . The localization and accumulation of this compound within tissues are influenced by its binding affinity to ACE and other cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with ACE and other target proteins . This compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct this compound to specific organelles or regions within the cell, affecting its efficacy and interactions with other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Perindoprilat is synthesized from perindopril through hydrolysis. Perindopril itself is synthesized via a multi-step process involving the condensation of an indoline derivative with an amino acid derivative, followed by esterification and subsequent hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of perindopril, followed by its hydrolysis under controlled conditions. The process typically includes steps such as esterification, hydrolysis, and purification to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Perindoprilat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hydrolyse: Umwandlung von Perindopril in this compound.
Oxidation und Reduktion: Obwohl weniger häufig, können diese Reaktionen unter bestimmten Bedingungen auftreten.
Substitution: Umfasst den Austausch von funktionellen Gruppen im Molekül
Häufige Reagenzien und Bedingungen
Hydrolyse: Umfasst typischerweise Wasser oder wässrige Lösungen unter sauren oder basischen Bedingungen.
Oxidation: Kann Reagenzien wie Wasserstoffperoxid oder andere Oxidationsmittel beinhalten.
Reduktion: Kann Reduktionsmittel wie Natriumborhydrid beinhalten
Hauptprodukte
Das primäre Produkt von Interesse ist this compound selbst, das durch Hydrolyse von Perindopril gewonnen wird. Andere Nebenprodukte können verschiedene Zwischenprodukte und Nebenprodukte sein, die während der Synthese- und Hydrolyseverfahren gebildet werden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Enalaprilat: Ein weiterer ACE-Hemmer mit ähnlichen therapeutischen Anwendungen.
Lisinopril: Ein lang wirkender ACE-Hemmer zur Behandlung von Bluthochdruck und Herzinsuffizienz.
Ramiprilat: Der aktive Metabolit von Ramipril, der für ähnliche Indikationen eingesetzt wird .
Einzigartigkeit
Perindoprilat ist aufgrund seiner hohen Gewebsaffinität und langen Wirkdauer einzigartig. Es hat sich gezeigt, dass es kardiovaskuläre Ereignisse bei Patienten mit stabiler koronarer Herzkrankheit effektiv reduziert, was es zu einem wertvollen therapeutischen Mittel bei der Behandlung von Herz-Kreislauf-Erkrankungen macht .
Eigenschaften
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAIHABQVKJNIY-PEDHHIEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869249 | |
| Record name | Perindoprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95153-31-4 | |
| Record name | Perindoprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95153-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perindoprilat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095153314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perindoprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14213 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perindoprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERINDOPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV6ZNQ92K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



